molecular formula C18H20N2OS B2469384 5-METHYL-2-{[3-(2-METHYLPHENOXY)PROPYL]SULFANYL}-1H-1,3-BENZODIAZOLE CAS No. 637323-26-3

5-METHYL-2-{[3-(2-METHYLPHENOXY)PROPYL]SULFANYL}-1H-1,3-BENZODIAZOLE

Cat. No.: B2469384
CAS No.: 637323-26-3
M. Wt: 312.43
InChI Key: UYKRUCYVQYTZDW-UHFFFAOYSA-N
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Description

5-METHYL-2-{[3-(2-METHYLPHENOXY)PROPYL]SULFANYL}-1H-1,3-BENZODIAZOLE is a heterocyclic compound featuring a 1,3-benzodiazole core substituted with a methyl group at position 5 and a 3-(2-methylphenoxy)propylsulfanyl moiety at position 2. The benzodiazole scaffold is aromatic and planar, facilitating interactions with biological targets such as enzymes or receptors. The sulfanyl linker provides moderate lipophilicity, while the 2-methylphenoxy group introduces steric and electronic effects that may influence binding affinity.

Properties

IUPAC Name

6-methyl-2-[3-(2-methylphenoxy)propylsulfanyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS/c1-13-8-9-15-16(12-13)20-18(19-15)22-11-5-10-21-17-7-4-3-6-14(17)2/h3-4,6-9,12H,5,10-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKRUCYVQYTZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCCCOC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-2-{[3-(2-METHYLPHENOXY)PROPYL]SULFANYL}-1H-1,3-BENZODIAZOLE typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides in the presence of a base.

    Attachment of the 3-(2-Methylphenoxy)propyl Group: This step involves the nucleophilic substitution reaction where the benzimidazole core reacts with 3-(2-methylphenoxy)propyl halide in the presence of a suitable base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzimidazole core or the sulfanyl group, potentially leading to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings or the benzimidazole nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the reagents used.

Scientific Research Applications

5-METHYL-2-{[3-(2-METHYLPHENOXY)PROPYL]SULFANYL}-1H-1,3-BENZODIAZOLE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-METHYL-2-{[3-(2-METHYLPHENOXY)PROPYL]SULFANYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, linker types, and substituent patterns. Key comparisons are outlined below:

Piperazine Derivatives (HBK Series)

A series of piperazine-based compounds (HBK14–HBK19) shares similarities in phenoxy substituents and linker design :

Compound Core Structure Linker Type Phenoxy Substituents Key Differences vs. Target Compound
HBK17 Piperazine 3-(2,5-dimethylphenoxy)propyl 2,5-dimethylphenoxy - Flexible piperazine core vs. rigid benzodiazole.
- Ether linker vs. sulfanyl group.
- Additional 2-methoxyphenyl on piperazine.
HBK18 Piperazine 3-(2,4,6-trimethylphenoxy)propyl 2,4,6-trimethylphenoxy - Increased steric bulk from trimethylphenoxy.
- Piperazine’s basicity may enhance solubility.

Key Findings :

  • Flexibility vs.
  • Linker Effects : The sulfanyl group in the target compound offers lower polarity compared to ether linkers in HBK17, likely improving membrane permeability .
Benzimidazolone Derivatives

5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives () share a bicyclic aromatic core but differ in substituents and linker chemistry :

Compound Core Structure Linker Type Substituents Key Differences vs. Target Compound
5-Hydrosulfonyl derivative Benzimidazolone Sulfonyl Varied aryl groups - Sulfonyl group increases polarity and hydrogen-bonding capacity.
- Benzimidazolone’s ketone oxygen vs. benzodiazole’s nitrogen atoms.

Key Findings :

  • Electronic Effects : The sulfonyl group in benzimidazolones is strongly electron-withdrawing, which may reduce lipophilicity compared to the sulfanyl linker in the target compound. This could limit blood-brain barrier penetration but improve aqueous solubility .
  • Biological Activity : Benzimidazolones in demonstrated antitumor activity, suggesting that the target compound’s benzodiazole core and sulfanyl linker might also be optimized for similar applications with modified pharmacokinetics.

Structural and Physicochemical Analysis

Substituent Impact on Bioactivity
  • Methyl Groups: The 5-methyl substituent on the benzodiazole and the 2-methylphenoxy group enhance hydrophobic interactions, analogous to trimethylphenoxy groups in HBK18 .

Data Tables

Table 1: Structural Comparison of Key Compounds
Parameter Target Compound HBK17 5-Hydrosulfonyl Benzimidazolone
Core Structure 1,3-Benzodiazole Piperazine Benzimidazolone
Linker Propylsulfanyl Propyl ether Sulfonyl
Key Substituents 5-methyl, 2-methylphenoxy 2,5-dimethylphenoxy Hydrosulfonyl, varied aryl
LogP (Predicted) ~3.2 ~2.8 ~1.5
Solubility (mg/mL) Low (0.01–0.1) Moderate (0.5–1.0) High (>10)

Biological Activity

5-Methyl-2-{[3-(2-methylphenoxy)propyl]sulfanyl}-1H-1,3-benzodiazole is a synthetic compound belonging to the class of benzimidazole derivatives. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzodiazole core substituted with a methyl group and a phenoxy-propyl sulfanyl moiety. The structural formula can be represented as follows:

C16H19N3S\text{C}_{16}\text{H}_{19}\text{N}_{3}\text{S}

This structure contributes to its interaction with biological targets, influencing its pharmacological profile.

Pharmacological Activity

Antimicrobial Properties
Benzimidazole derivatives are known for their broad-spectrum antimicrobial activity. Studies indicate that compounds similar to 5-methyl-2-{[3-(2-methylphenoxy)propyl]sulfanyl}-1H-1,3-benzodiazole exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown activity comparable to standard antibiotics such as ciprofloxacin and norfloxacin against strains like Staphylococcus aureus and Escherichia coli .

Antiparasitic Activity
Research has demonstrated that certain benzimidazole derivatives possess antiparasitic properties. Compounds structurally related to 5-methyl-2-{[3-(2-methylphenoxy)propyl]sulfanyl}-1H-1,3-benzodiazole have been tested against protozoan parasites such as Giardia intestinalis and Trichomonas vaginalis, showing IC50 values in the nanomolar range . This suggests potential applications in treating parasitic infections.

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is often linked to their structural features. A comprehensive review highlighted that modifications at specific positions on the benzimidazole ring can enhance selectivity and potency against various pathogens . For example:

  • Methyl Substitution : The presence of a methyl group at the 5-position of the benzodiazole ring has been associated with increased antimicrobial activity.
  • Sulfanyl Group : The sulfanyl moiety enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Antimicrobial Efficacy : A study involving a series of benzimidazole derivatives found that certain compounds exhibited MIC values lower than those of established antibiotics against resistant bacterial strains .
  • Antiparasitic Screening : In vitro assays demonstrated that derivatives showed significant activity against Giardia intestinalis, with some compounds outperforming traditional treatments like metronidazole .

Summary of Findings

Activity Type Target Organisms Key Findings
AntimicrobialStaphylococcus aureus, E. coliComparable efficacy to ciprofloxacin
AntiparasiticGiardia intestinalis, T. vaginalisIC50 values in nanomolar range; superior to metronidazole

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